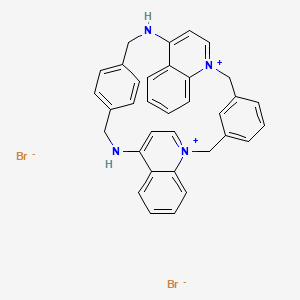

UCL 1684 dibromide

Description

Propriétés

IUPAC Name |

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4.2BrH/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;;/h1-20H,21-24H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNMQIKQVCWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of UCL 1684 Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic small-molecule modulator of ion channels with a complex mechanism of action that extends beyond its primary classification. Initially identified as a nanomolar-potency blocker of small-conductance calcium-activated potassium (SK) channels, subsequent research has revealed its significant, atrial-selective inhibitory effects on cardiac sodium channels (INa) and its antagonistic activity at muscarinic M3 acetylcholine receptors. This multi-target profile underlies its therapeutic potential, particularly in the context of cardiac arrhythmias such as atrial fibrillation. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: SK Channel Blockade

This compound is a highly potent antagonist of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1][] These channels are critical regulators of neuronal excitability and cardiac action potential duration. By blocking SK channels, this compound modulates cellular excitability in various tissues.

The primary molecular interaction of this compound is with the pore-forming subunits of the SK channel complex. This blockade is non-peptidic, reversible, and exhibits high affinity, with inhibitory concentrations (IC50) in the picomolar to nanomolar range for different SK channel subtypes.[1][]

Signaling Pathway of SK Channel Blockade

Caption: Mechanism of SK Channel Inhibition by UCL 1684.

Secondary Mechanism: Atrial-Selective Sodium Channel Inhibition

A key aspect of the pharmacological profile of this compound is its potent and atrial-selective inhibition of the cardiac sodium channel current (INa).[3][4] This action is crucial for its anti-arrhythmic effects, particularly in the prevention of atrial fibrillation. At a concentration of 0.5 μM, this compound has been shown to directly inhibit INa in HEK cells and shift the steady-state inactivation of cardiac sodium channels.[3][4] This inhibitory action leads to a reduction in the maximum upstroke velocity (Vmax) of the atrial action potential and an increase in the effective refractory period (ERP), contributing to the termination of re-entrant circuits that sustain atrial fibrillation.

Tertiary Mechanism: Muscarinic M3 Receptor Antagonism

In addition to its effects on ion channels, this compound also acts as an antagonist at muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype. This finding adds another layer to its mechanism of action, particularly in tissues where muscarinic signaling is prominent, such as smooth muscle and the heart. The antagonism of M3 receptors can contribute to its overall physiological effects.

Quantitative Data Summary

The following table summarizes the known quantitative measures of this compound's activity at its principal molecular targets.

| Target | Species/Cell Type | Parameter | Value | Reference(s) |

| SK Channels | ||||

| KCa2.1 (hSK1) | HEK 293 cells | IC50 | 762 pM | [1][] |

| KCa2.2 (rSK2) | HEK 293 cells | IC50 | 364 pM | [1][] |

| Apamin-sensitive KCa | Rat sympathetic neurons | IC50 | 3 nM | [1] |

| Muscarine-activated K+ current | Rat chromaffin cells | IC50 | 6 nM | |

| Sodium Channels | ||||

| Cardiac INa | HEK cells | Inhibition | Observed at 0.5 µM | [3][4] |

| Muscarinic Receptors | ||||

| M3 | - | Ki | 909 nM | |

| M1 | - | IC50 | 0.12 µM | |

| M3 | - | IC50 | 1.5 µM | |

| M5 | - | IC50 | 0.52 µM |

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for SK Channel Characterization

This protocol describes the methodology for assessing the inhibitory effect of this compound on SK channels expressed in a heterologous system like HEK 293 cells.

Workflow:

Caption: Workflow for Whole-Cell Patch Clamp Experiments.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the desired SK channel subunit (e.g., hSK1) using a suitable transfection reagent.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

-

Recording:

-

Glass micropipettes with a resistance of 3-5 MΩ are fabricated using a micropipette puller.

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

SK currents are elicited by depolarizing voltage steps.

-

This compound is applied at various concentrations via a perfusion system.

-

-

Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the control current. A dose-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.

In Vivo Canine Model of Atrial Fibrillation

This protocol outlines a common method for inducing and studying atrial fibrillation in a canine model to evaluate the anti-arrhythmic effects of this compound.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and ventilation is mechanically maintained.[5] Body temperature and blood gases are monitored and maintained within physiological ranges.[5]

-

Surgical Procedure: A thoracotomy is performed to expose the heart. Pacing and recording electrodes are placed on the atria.

-

Induction of Atrial Fibrillation: Atrial fibrillation can be induced by various methods, including rapid atrial pacing or the administration of acetylcholine.[6][7][8][9] For an acetylcholine-induced model, acetylcholine is infused to shorten the atrial refractory period and promote the initiation and maintenance of AF.[7]

-

Drug Administration: this compound is administered intravenously at the desired dose.

-

Data Acquisition and Analysis: The duration and characteristics of the atrial fibrillation episodes are recorded before and after drug administration. Electrophysiological parameters such as atrial effective refractory period (AERP) are also measured.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol details the method for determining the binding affinity (Ki) of this compound for muscarinic receptors.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., M3) are prepared by homogenization and centrifugation.[10][11]

-

Binding Assay:

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value for the displacement of the radioligand by this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is a compelling example of multi-target pharmacology. Its high-potency blockade of SK channels, coupled with its significant and atrial-selective inhibition of cardiac sodium channels and its antagonism of muscarinic M3 receptors, provides a unique pharmacological profile. This intricate interplay of effects underscores its potential as a therapeutic agent for atrial fibrillation and warrants further investigation into its clinical applications. The detailed experimental protocols provided herein offer a framework for researchers to further explore the nuanced pharmacology of this and other multi-target compounds.

References

- 1. UCL 1684 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Roles of adrenergic and cholinergic stimulation in spontaneous atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Production of atrial fibrillation in dogs by thyroid administration and acetylcholine injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

UCL 1684 Dibromide as a Small Conductance Calcium-Activated Potassium (SK) Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small conductance calcium-activated potassium (SK) channel blocker.[1] Its high affinity and selectivity for SK channels have made it a critical tool in elucidating the physiological roles of these channels in various cellular processes, including neuronal excitability and cardiac rhythm regulation. This technical guide provides a comprehensive overview of UCL 1684, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to SK Channels and UCL 1684

Small conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[2] They are voltage-independent and play a crucial role in the afterhyperpolarization (AHP) phase that follows an action potential, thereby regulating neuronal firing patterns and cardiac repolarization.[3] Three subtypes of SK channels have been identified: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).

This compound is a synthetic, bis-quinolinium cyclophane compound that acts as a potent antagonist of SK channels.[2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological functions of SK channels.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and selectivity of this compound from various studies.

Table 1: Potency of this compound on SK Channel Subtypes

| Channel Subtype | Cell Type | Method | IC50 / Ki | Reference |

| hSK1 (KCa2.1) | HEK 293 | Electrophysiology | 762 pM (IC50) | [2][4] |

| rSK2 (KCa2.2) | HEK 293 | Electrophysiology | 364 pM (IC50) | [2][4] |

| Apamin-sensitive KCa2.1 | Rat Sympathetic Neurons | Electrophysiology | 3 nM (IC50) | [4] |

| Kslow Current | Mouse Pancreatic β-cells | Electrophysiology | 6.2 nM (IC50) | [5] |

| Muscarine-activated current | Rat Chromaffin Cells | Electrophysiology | 6 nM (IC50) | [6] |

Table 2: Off-Target Activity of this compound

| Target | Cell Type | Method | IC50 / Ki | Reference |

| M1 Muscarinic Receptor | CHO | Calcium Mobilization | 0.12 µM (IC50) | [7] |

| M3 Muscarinic Receptor | CHO | Calcium Mobilization | 1.5 µM (IC50) | [7] |

| M5 Muscarinic Receptor | CHO | Calcium Mobilization | 0.52 µM (IC50) | [7] |

| M3 Muscarinic Receptor | CHO | Radioligand Binding | 909 nM (Ki) | [7] |

| Sodium Channel (INa) | HEK cells | Electrophysiology | 0.5 µM (Significant inhibition) | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is adapted from studies characterizing SK channel blockers in HEK 293 cells stably expressing SK channel subtypes.[2]

Objective: To determine the concentration-dependent inhibitory effect of UCL 1684 on SK channel currents and calculate the IC50 value.

Materials:

-

HEK 293 cells stably expressing the SK channel subtype of interest (e.g., hSK1 or rSK2).

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with KOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Plate the stably transfected HEK 293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., to +50 mV for 200 ms) to activate the SK channels. The intracellular calcium from the pipette solution will activate the channels.

-

Record the resulting outward potassium currents.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of UCL 1684.

-

Allow sufficient time for the drug to equilibrate and the current inhibition to reach a steady state.

-

Record the inhibited current using the same voltage-clamp protocol.

-

-

Dose-Response Curve:

-

Repeat step 7 with a range of UCL 1684 concentrations (e.g., from 1 pM to 1 µM).

-

Ensure a complete washout with the external solution between drug applications to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the outward current at each UCL 1684 concentration.

-

Normalize the current amplitude to the baseline (pre-drug) current.

-

Plot the normalized current as a function of the UCL 1684 concentration.

-

Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

-

Competitive Radioligand Binding Assay

This protocol is a general method for determining the binding affinity (Ki) of an unlabeled ligand (UCL 1684) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]apamin) for binding to SK channels.

Objective: To determine the Ki of UCL 1684 for a specific SK channel subtype.

Materials:

-

Cell membranes prepared from cells or tissues expressing the SK channel of interest.

-

Radiolabeled ligand (e.g., [¹²⁵I]apamin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target SK channels in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and binding buffer.

-

Non-specific Binding: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and a high concentration of a non-labeled competitor (e.g., cold apamin or a high concentration of UCL 1684).

-

Competition: Membrane preparation, a fixed concentration of [¹²⁵I]apamin, and varying concentrations of UCL 1684.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold washing buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the UCL 1684 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of UCL 1684.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SK channels and the experimental workflow for studying them.

SK Channel Activation and Blockade by UCL 1684

Caption: SK channel activation by GPCR-mediated calcium release and its inhibition by UCL 1684.

Experimental Workflow for Characterizing UCL 1684

Caption: A typical experimental workflow for the characterization of UCL 1684.

Conclusion

This compound is an indispensable tool for the study of SK channels. Its high potency and well-characterized pharmacology, including its off-target effects, allow for precise dissection of the roles of SK channels in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize UCL 1684 in their investigations. Further research into the subtype selectivity and in vivo effects of UCL 1684 and its analogs will continue to advance our understanding of SK channel biology and may lead to the development of novel therapeutics for a range of disorders, including cardiac arrhythmias and neurological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. UCL 1684: a potent blocker of Ca2+ -activated K+ channels in rat adrenal chromaffin cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of UCL 1684 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small-molecule blocker of the small conductance calcium-activated potassium (SK) channels.[1] Its discovery marked a significant advancement in the development of selective pharmacological tools to study the physiological and pathophysiological roles of SK channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its quantitative pharmacological data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

UCL 1684 was developed as part of a research effort to create potent and selective non-peptidic blockers for the apamin-sensitive SK channels.[2] Apamin, a peptide toxin from bee venom, was a known potent blocker but its peptidic nature limited its therapeutic potential and experimental applications. The design of UCL 1684 was based on the structure of dequalinium, a known antimicrobial agent that also exhibits SK channel blocking activity. UCL 1684 is a bis-quinolinium cyclophane, a structural class that proved to be highly effective in blocking SK channels with nanomolar potency.

Synthesis of this compound

The synthesis of UCL 1684, chemically named 6,10-diaza-3(1,3),8(1,4)-dibenzena-1,5(1,4)-diquinolinacyclodecaphanedium dibromide, is based on the principles of cyclophane chemistry. The following is a generalized protocol based on the synthetic strategies for related bis-quinolinium cyclophanes. For a detailed, step-by-step procedure, refer to the primary literature by Campos Rosa et al. in the Journal of Medicinal Chemistry, 2000.[3][4]

General Synthetic Strategy

The synthesis involves a cyclization reaction between two key building blocks: a dihalo-substituted quinoline derivative and a diamine linker.

Experimental Protocol: Synthesis of this compound

Note: This is a representative protocol and may require optimization. Please consult the original publication for precise experimental details.

Materials:

-

4,4'-bis(bromomethyl)-1,1'-[1,3-phenylenebis(methylene)]bis(quinolinium) dibromide

-

1,4-phenylenedimethanamine

-

Anhydrous, high-purity solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

High-Dilution Setup: Under an inert atmosphere, a solution of 4,4'-bis(bromomethyl)-1,1'-[1,3-phenylenebis(methylene)]bis(quinolinium) dibromide in the anhydrous solvent is prepared in one syringe pump. A separate solution of 1,4-phenylenedimethanamine in the same solvent is prepared in a second syringe pump.

-

Cyclization: The two solutions are added dropwise simultaneously and at a very slow rate to a large volume of the refluxing solvent under vigorous stirring. The high-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

-

Characterization: The final product is characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm its structure and purity.

Biological Activity and Mechanism of Action

UCL 1684 is a highly potent blocker of SK channels, with selectivity for different subtypes. It also exhibits off-target activity on other ion channels, particularly cardiac sodium channels, at higher concentrations.

Primary Target: Small Conductance Calcium-Activated Potassium (SK) Channels

UCL 1684 blocks SK channels by occluding the ion conduction pore. This action is thought to mimic the blocking mechanism of apamin. The blockade of SK channels leads to a reduction in the medium afterhyperpolarization (mAHP) in neurons, which can increase neuronal excitability.

Secondary Target: Cardiac Sodium Channels (Nav1.5)

At micromolar concentrations, UCL 1684 can inhibit the cardiac sodium channel Nav1.5.[1] This effect is atrial-selective and contributes to its anti-arrhythmic properties by prolonging the effective refractory period in atrial tissue.[1]

Quantitative Data

The following tables summarize the reported pharmacological data for this compound.

Table 1: Potency of UCL 1684 at SK Channels

| Channel Subtype | Cell Type | Assay Type | IC₅₀ / Kᵢ | Reference |

| KCa2.1 (SK1) | Rat Sympathetic Neurons | Electrophysiology | 3 nM (IC₅₀) | [2] |

| hKCa2.1 (hSK1) | HEK 293 cells | Electrophysiology | 762 pM (IC₅₀) | [2] |

| rKCa2.2 (rSK2) | HEK 293 cells | Electrophysiology | 364 pM (IC₅₀) | [2] |

| Apamin-sensitive K⁺ current | Rat Adrenal Chromaffin Cells | Electrophysiology | 6 nM (IC₅₀) | [5] |

Table 2: Off-Target Activity of UCL 1684

| Target | Cell/Tissue Type | Assay Type | IC₅₀ / Kᵢ | Reference |

| Cardiac Sodium Channel (INa) | HEK cells | Electrophysiology | 0.5 µM (causes inhibition) | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize UCL 1684.

Electrophysiology Assay for SK Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of UCL 1684 on SK channel currents.

Procedure:

-

Cell Preparation: Cells stably or transiently expressing the desired SK channel subtype (e.g., HEK 293 or CHO cells) are cultured on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette filled with an internal solution is used to form a giga-ohm seal with a single cell.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of ion channel currents.

-

Voltage Protocol: A voltage-clamp protocol is applied to elicit SK channel currents. This typically involves a depolarizing step to activate voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of SK channels.

-

Data Acquisition: Baseline SK currents are recorded. Subsequently, solutions containing increasing concentrations of UCL 1684 are perfused into the recording chamber, and the effect on the SK current is recorded.

-

Data Analysis: The percentage of current inhibition at each concentration of UCL 1684 is calculated. The concentration-response data are then fitted with a logistical equation to determine the IC₅₀ value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of UCL 1684 for SK channels.

Procedure:

-

Membrane Preparation: Membranes from cells or tissues expressing SK channels are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to SK channels (e.g., [¹²⁵I]apamin) and varying concentrations of unlabeled UCL 1684.

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on each filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of UCL 1684. The IC₅₀ value is determined from the resulting competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound is a seminal molecule in the study of SK channels. Its high potency and non-peptidic nature have made it an invaluable tool for elucidating the physiological roles of these channels in various systems. While it exhibits some off-target effects at higher concentrations, its selectivity profile at nanomolar concentrations makes it a gold-standard pharmacological probe. The synthetic route to UCL 1684, based on cyclophane chemistry, has paved the way for the development of other potent ion channel modulators. This technical guide provides a foundational understanding of this important research compound for scientists and drug development professionals.

References

In-Depth Technical Guide: Physicochemical Properties of UCL 1684 Dibromide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of UCL 1684 dibromide powder, a potent, non-peptidic blocker of the apamin-sensitive small conductance calcium-activated potassium (KCa2) channels. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and further investigation.

Core Physicochemical Data

This compound is a bis-quinolinium cyclophane that has been instrumental in the study of KCa2 channels due to its high potency and selectivity.[1][2] The following tables summarize its key physicochemical properties based on available data.

| Identifier | Value |

| Chemical Name | 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1][2][3][4]tetraazacyclotricosine-5,13-diium dibromide |

| Molecular Formula | C₃₄H₃₀Br₂N₄ |

| Molecular Weight | 654.44 g/mol [5] |

| CAS Number | 199934-16-2[5] |

| Purity | ≥97% (typically analyzed by HPLC) |

| Property | Value/Description |

| Appearance | White to off-white powder |

| Melting Point | Not specified in available literature. |

| pKa | Not specified in available literature. |

| Storage | Desiccate at room temperature for long-term storage of the solid powder. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |

Solubility Profile

The solubility of this compound is a critical factor for its use in various experimental settings. The following table provides solubility data in different solvents.

| Solvent | Concentration | Notes |

| DMSO | Soluble to 10 mM[5] | Warming and sonication may be required to achieve higher concentrations. |

| In Vivo Formulation 1 | ≥ 0.5 mg/mL (0.76 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |

| In Vivo Formulation 2 | ≥ 0.5 mg/mL (0.76 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). |

| In Vivo Formulation 3 | ≥ 0.5 mg/mL (0.76 mM) | 10% DMSO, 90% Corn Oil. |

Biological Activity and Mechanism of Action

UCL 1684 is a highly potent blocker of small conductance Ca2+-activated K+ (KCa2 or SK) channels.[1][2] It exhibits high affinity for KCa2.1 and KCa2.2 subtypes.

| Target | IC₅₀ | Assay Conditions |

| KCa2.1 (rat) | 3 nM | Rat sympathetic neurons[5] |

| hKCa2.1 | 762 pM | Expressed in HEK 293 cells[5] |

| rKCa2.2 | 364 pM | Expressed in HEK 293 cells[5] |

The primary mechanism of action of UCL 1684 is the blockade of KCa2 channels, which are crucial for regulating neuronal excitability and cellular signaling pathways involving calcium. By inhibiting the potassium efflux through these channels, UCL 1684 can modulate action potential firing rates and afterhyperpolarization.

Interestingly, in the context of atrial fibrillation, UCL 1684 has been shown to exert its antiarrhythmic effects through an atrial-selective inhibition of the sodium channel current (INa).[1][2] This leads to a prolongation of the effective refractory period in atrial tissue.

UCL 1684 has also been reported to have off-target activity, acting as an antagonist at M1, M3, and M5 muscarinic acetylcholine receptors with IC₅₀ values of 0.12 µM, 1.5 µM, and 0.52 µM, respectively.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

-

To prepare a 10 mM stock solution, dissolve 6.54 mg of this compound powder in 1 mL of DMSO.

-

If necessary, gentle warming and sonication can be used to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

For In Vivo Experiments:

A common vehicle for in vivo administration is a mixture of solvents. The following is a suggested protocol:

-

Prepare a stock solution of UCL 1684 in DMSO.

-

For a final solution, add the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Ensure the solution is clear and free of precipitation before administration.

Synthesis of this compound

The synthesis of UCL 1684 involves a multi-step process as described in the medicinal chemistry literature. A key step in the synthesis is the cyclization reaction to form the bis-quinolinium cyclophane structure. The following is a generalized workflow based on related syntheses. For a detailed, step-by-step protocol, it is highly recommended to consult the original publication by Campos Rosa et al. in the Journal of Medicinal Chemistry (2000, volume 43, issue 2, pages 420-426).

Caption: A simplified workflow illustrating the key stages in the synthesis of this compound.

Signaling Pathways and Logical Relationships

The blockade of KCa2 channels by UCL 1684 has significant downstream effects on intracellular signaling cascades, primarily due to the modulation of calcium homeostasis and membrane potential. The following diagram illustrates the principal signaling pathway affected by UCL 1684.

Caption: The mechanism of action of UCL 1684 in blocking KCa2 channels and its impact on neuronal excitability.

This guide provides a centralized resource for the physicochemical properties of this compound powder. For further, more specific applications and safety information, please refer to the appropriate material safety data sheets and original research articles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. UCL 1684 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

UCL 1684 Dibromide: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent, non-peptidic, small-conductance calcium-activated potassium (SK) channel blocker that has garnered significant interest in neuroscience and pharmacology. Its ability to modulate neuronal excitability makes it a valuable tool for dissecting the roles of SK channels in various physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of this compound on neuronal excitability, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its off-target effects. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and interpreting data related to this compound.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Activated by sub-micromolar concentrations of intracellular calcium, they contribute to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing patterns, spike frequency adaptation, and synaptic integration. This compound has emerged as a high-affinity antagonist of these channels, offering a greater degree of selectivity compared to older, peptide-based blockers like apamin.[1][2] Understanding the precise effects of UCL 1684 on neuronal function is paramount for its effective use as a research tool and for exploring its therapeutic potential.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of SK channels (KCa2.1, KCa2.2, and KCa2.3). By binding to these channels, UCL 1684 prevents the efflux of potassium ions that would normally occur in response to a rise in intracellular calcium following an action potential. This inhibition of the SK channel-mediated current leads to a reduction in the medium afterhyperpolarization (mAHP), a key component of the total AHP.[3][4] The reduction of the mAHP depolarizes the neuron's membrane potential following an action potential, bringing it closer to the firing threshold and thereby increasing neuronal excitability and firing frequency.

However, the effect of UCL 1684 on neuronal excitability is not always straightforward. In certain neuronal populations, such as cortical pyramidal neurons, a paradoxical excitatory effect has been observed where blocking dendritic SK channels can paradoxically decrease dendritic calcium spikes and associated burst firing.[5] This highlights the complex and compartment-specific roles of SK channels in shaping neuronal output.

Furthermore, UCL 1684 is not entirely selective for SK channels and has been shown to interact with other ion channels and receptors, which must be considered when interpreting experimental results.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative data available in the literature.

| Target | Preparation | IC_50 / K_i | Reference |

| Primary Targets (SK Channels) | |||

| K_Ca_2.1 (SK1) | Rat sympathetic neurons | 3 nM (IC_50) | [1] |

| hK_Ca_2.1 (human SK1) | HEK 293 cells | 762 pM (IC_50) | [1] |

| rK_Ca_2.2 (rat SK2) | HEK 293 cells | 364 pM (IC_50) | [1] |

| Muscarine-activated K+ current (likely SK) | Rat adrenal chromaffin cells | 6 nM (IC_50) | [2] |

| K_slow_ current (likely SK) | Mouse pancreatic β-cells | 6.2 nM (IC_50) | [5] |

| Off-Targets | |||

| Sodium Channels (I_Na_) | Canine atrial myocytes | Significant reduction at 0.5 µM | [6] |

| Muscarinic M1 Receptors | CHO cells | 0.12 µM (IC_50) | |

| Muscarinic M3 Receptors | CHO cells | 1.5 µM (IC_50) | |

| Muscarinic M3 Receptors | CHO cells | 909 nM (K_i) | |

| Muscarinic M5 Receptors | CHO cells | 0.52 µM (IC_50) |

Table 1: Potency and Selectivity of this compound

| Neuronal Parameter | Neuron Type | Effect of UCL 1684 | Concentration | Reference |

| Action Potential Firing | ||||

| Initial Firing Frequency | Purkinje neurons (ataxic rats) | Increased by ~59% | 60 nM | |

| Spike Frequency Adaptation | Purkinje neurons (control rats) | Significantly reduced | 60 nM | |

| Action Potential Bursts | Cortical layer 5 pyramidal neurons (dendritic application) | Reduced number of bursts | Not specified | [5] |

| Cardiac Action Potential Parameters (for reference) | ||||

| V_max_ | Canine atrial preparations | Decreased | 0.5 µM | [7] |

| Diastolic Threshold of Excitation (DTE) | Canine atrial preparations | Increased | 0.5 µM | [7] |

Table 2: Effects of this compound on Neuronal and Neuronal-like Excitability Parameters

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary signaling pathway affected by UCL 1684 and the logical flow of its impact on neuronal excitability.

Experimental Protocols

The following is a detailed, representative protocol for whole-cell patch-clamp electrophysiology to study the effects of this compound on neuronal excitability in acute brain slices. This protocol is a composite of best practices and should be optimized for the specific neuronal population and experimental question.

5.1. Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF) for Slicing (Carbogenated, 4°C):

-

Sucrose: 212.7 mM

-

KCl: 2.5 mM

-

NaH_2_PO_4_: 1.25 mM

-

NaHCO_3_: 26 mM

-

MgCl_2_: 7 mM

-

CaCl_2_: 0.5 mM

-

D-Glucose: 10 mM

-

-

aCSF for Recording (Carbogenated, 32-34°C):

-

NaCl: 124 mM

-

KCl: 2.5 mM

-

NaH_2_PO_4_: 1.25 mM

-

NaHCO_3_: 26 mM

-

MgCl_2_: 1 mM

-

CaCl_2_: 2 mM

-

D-Glucose: 10 mM

-

-

Internal Pipette Solution (for current-clamp):

-

K-gluconate: 135 mM

-

KCl: 5 mM

-

HEPES: 10 mM

-

Mg-ATP: 2 mM

-

Na-GTP: 0.3 mM

-

EGTA: 0.2 mM

-

Phosphocreatine: 10 mM

-

pH adjusted to 7.3 with KOH; Osmolarity adjusted to ~290 mOsm

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in recording aCSF on the day of the experiment.

-

5.2. Brain Slice Preparation

-

Anesthetize the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.

-

Perfuse transcardially with ice-cold, carbogenated (95% O_2_ / 5% CO_2_) slicing aCSF.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.

-

Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

-

Transfer slices to a holding chamber containing recording aCSF, carbogenated, at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain slices at room temperature until recording.

5.3. Whole-Cell Patch-Clamp Recording

-

Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated recording aCSF at a rate of 2-3 mL/min.

-

Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach the target neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle negative pressure to rupture the membrane and establish a whole-cell configuration.

-

Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes before commencing recording.

5.4. Data Acquisition and Analysis

-

Baseline Recording:

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to characterize the neuron's firing properties (e.g., firing frequency, action potential threshold, spike frequency adaptation).

-

Elicit a short train of action potentials (e.g., 5-10 spikes at 50 Hz) to measure the afterhyperpolarization (AHP).

-

-

Application of UCL 1684:

-

Bath perfuse the slice with recording aCSF containing the desired concentration of this compound.

-

Allow at least 10-15 minutes for the drug to equilibrate.

-

-

Post-Drug Recording:

-

Repeat the same current injection protocols as in the baseline recording to assess the effects of UCL 1684 on the measured parameters.

-

-

Data Analysis:

-

Measure and compare the following parameters before and after UCL 1684 application:

-

Resting membrane potential

-

Input resistance

-

Action potential threshold, amplitude, and duration

-

Firing frequency versus injected current (f-I curve)

-

Spike frequency adaptation index

-

Amplitude and decay time constant of the medium and slow AHP components.

-

-

Off-Target Effects and Considerations

While UCL 1684 is a potent SK channel blocker, it is crucial to be aware of its off-target effects to avoid misinterpretation of experimental data.

-

Sodium Channel Blockade: At concentrations around 0.5 µM and higher, UCL 1684 can inhibit voltage-gated sodium channels, particularly in atrial myocytes.[6] This can lead to a reduction in the maximum upstroke velocity (V_max_) of the action potential and an increase in the threshold for firing. These effects should be considered, especially when working with higher concentrations of the compound.

-

Muscarinic Receptor Antagonism: UCL 1684 acts as an antagonist at muscarinic acetylcholine receptors, with IC_50_ values in the sub-micromolar to low micromolar range for M1, M3, and M5 subtypes. This is particularly relevant in neuronal circuits where cholinergic modulation plays a significant role.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of SK channels in regulating neuronal excitability. Its high potency allows for the use of low nanomolar concentrations, which can minimize off-target effects. However, researchers must remain vigilant about its potential interactions with sodium channels and muscarinic receptors, especially at higher concentrations. By employing carefully designed experiments and being mindful of the compound's full pharmacological profile, scientists can continue to leverage UCL 1684 to unravel the intricate mechanisms governing neuronal function in both health and disease.

References

- 1. UCL 1684: a potent blocker of Ca2+ -activated K+ channels in rat adrenal chromaffin cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. An investigation of nerve excitability measures to detect the effect of ion channel active medications on peripheral nerve - UCL Discovery [discovery.ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Role of SK Channels: A Technical Guide to Using UCL 1684 Dibromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of UCL 1684 dibromide, a potent small-conductance calcium-activated potassium (SK) channel blocker, as a critical tool in neuroscience and cardiovascular research. This document details the mechanism of action, experimental protocols, and data interpretation related to the use of UCL 1684 to investigate the physiological and pathological roles of SK channels.

Introduction to SK Channels and this compound

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[1][2] They play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity by contributing to the medium afterhyperpolarization (mAHP) that follows action potentials.[1][3] This afterhyperpolarization helps to control the firing frequency of neurons.[3]

This compound is a highly potent, non-peptidic, and selective blocker of SK channels.[4][5] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the diverse functions of SK channels in various physiological and pathophysiological processes.

Mechanism of Action of this compound

UCL 1684 acts as a pore blocker of SK channels. The binding of UCL 1684 to the channel pore obstructs the flow of potassium ions, thereby inhibiting the channel's function. This leads to a reduction in the mAHP, which can result in an increase in neuronal firing frequency and alterations in synaptic plasticity.[6][7]

It is crucial for researchers to be aware of the potential off-target effects of UCL 1684. Studies have shown that at higher concentrations, UCL 1684 can also inhibit sodium channels and antagonize muscarinic acetylcholine receptors.[2][8][9] Therefore, careful dose-response experiments are essential to ensure that the observed effects are primarily due to SK channel blockade.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency and effects of this compound from various studies.

Table 1: Potency of this compound on SK Channel Subtypes

| Cell Type | SK Channel Subtype | IC50 Value | Reference |

| HEK 293 cells | hKCa2.1 (hSK1) | 762 pM | [4][5] |

| HEK 293 cells | rKCa2.2 (rSK2) | 364 pM | [4][5] |

| Rat sympathetic neurons | Apamin-sensitive KCa channel | 3 nM | [4][5] |

| Rat adrenal chromaffin cells | Muscarine-activated outward current | 6 nM | [10] |

| Mouse pancreatic β-cells | Kslow current | 6.2 nM | [11] |

Table 2: Electrophysiological Effects of this compound

| Preparation | Parameter | Concentration | Effect | Reference |

| Canine isolated left atrium | Action Potential Duration at 80% repolarization (APD80) | Not specified | Increased from 147±11 ms to 188±19 ms | [12] |

| Canine isolated left atrium | APD heterogeneity (Standard Deviation) | Not specified | Increased from 7.49±1.47 ms to 12.43±2.36 ms | [12] |

| Purkinje neurons (ataxic rats) | Initial firing frequency (0.5 nA current injection) | 60 nM | Significantly increased | [6] |

| Purkinje neurons (control rats) | Spike frequency adaptation | 60 nM | Significantly reduced | [6] |

Table 3: Off-Target Effects of this compound

| Target | Cell Type / Preparation | IC50 / Ki Value | Effect | Reference |

| M1 Muscarinic Acetylcholine Receptor | Transfected CHO cells | 0.12 µM | Antagonism | [9] |

| M3 Muscarinic Acetylcholine Receptor | Transfected CHO cells | 1.5 µM | Antagonism | [9] |

| M5 Muscarinic Acetylcholine Receptor | Transfected CHO cells | 0.52 µM | Antagonism | [9] |

| Sodium Channels (INa) | Canine atrial myocytes | 0.5 µM | Atrial-selective inhibition | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Solutions

Stock Solution (10 mM):

-

This compound has a molecular weight of 654.44 g/mol .

-

To prepare a 10 mM stock solution, dissolve 6.54 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Working Solutions:

-

For in vitro experiments, dilute the stock solution in the appropriate extracellular recording solution to the desired final concentration. It is recommended to perform a vehicle control using the same final concentration of DMSO.

-

For in vivo experiments, the stock solution can be further diluted in a vehicle such as saline containing a small percentage of a solubilizing agent like Tween-80 or PEG300.[3] A typical in vivo dose is around 3 mg/kg administered intravenously.[3]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record SK channel activity and the effects of UCL 1684 in neurons.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2.

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Place the preparation in the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.

-

Establish a gigaohm seal with a target neuron and then rupture the membrane to achieve the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

-

To elicit action potentials and observe the afterhyperpolarization (AHP), inject depolarizing current steps of varying amplitudes and durations.

-

After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of UCL 1684.

-

Record the changes in firing frequency, AHP amplitude, and duration.

-

To study SK currents in voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to activate calcium influx and subsequently SK channels. A slow tail current upon repolarization is characteristic of SK channel activity.[10]

-

Apply UCL 1684 and observe the reduction in the slow tail current.

Calcium Imaging

This protocol allows for the visualization of changes in intracellular calcium concentration, which is the primary activator of SK channels.

Reagents:

-

Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

Pluronic F-127 (for AM ester dyes).

-

Physiological saline solution (e.g., aCSF or Tyrode's solution).

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. For Fura-2 AM, this typically involves incubation in a solution containing the dye and Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with physiological saline to remove excess dye.

-

Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for calcium imaging.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulate the cells to induce calcium influx (e.g., with high potassium solution, a neurotransmitter, or electrical stimulation).

-

Record the changes in fluorescence intensity or ratio, which correspond to changes in intracellular calcium concentration.

-

Apply UCL 1684 to the preparation and repeat the stimulation protocol.

-

Analyze the data to determine if blocking SK channels with UCL 1684 alters the amplitude or kinetics of the calcium transients.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of SK channels using UCL 1684.

References

- 1. researchgate.net [researchgate.net]

- 2. SK channel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Subcellular Imaging of Neuronal Calcium Handling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facilitating the Sharing of Electrophysiology Data Analysis Results Through In-Depth Provenance Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

UCL 1684 Dibromide: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 1684 dibromide is a potent and selective antagonist of the small-conductance calcium-activated potassium (KCa2 or SK) channels. These channels are critical regulators of neuronal excitability and synaptic function. By blocking KCa2 channels, this compound offers a powerful tool to investigate the molecular mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. This technical guide provides an in-depth overview of the role of KCa2 channels in synaptic plasticity, inferred applications of this compound, relevant quantitative data from studies using other KCa2 channel blockers, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to this compound and KCa2 Channels

This compound is a non-peptidic, high-affinity blocker of KCa2 (SK) channels. Its chemical name is 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1][2][3][4]tetraazacyclotricosine-5,13-diium dibromide. KCa2 channels are voltage-independent, potassium-selective ion channels gated by intracellular calcium. They are crucial in shaping the afterhyperpolarization (AHP) that follows action potentials, thereby regulating neuronal firing patterns and synaptic integration.

There are three subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are strategically located in dendritic spines, postsynaptic densities, and presynaptic terminals, positioning them to modulate synaptic transmission and plasticity.

Role of KCa2 Channels in Synaptic Plasticity

The blockade of KCa2 channels has been demonstrated to have a profound impact on synaptic plasticity. The general principle is that by inhibiting the repolarizing current through KCa2 channels, the postsynaptic depolarization during synaptic activity is prolonged. This enhanced depolarization facilitates the activation of N-methyl-D-aspartate receptors (NMDARs), which are key for the induction of many forms of LTP.

Modulation of Long-Term Potentiation (LTP)

-

Facilitation of LTP Induction: Blocking KCa2 channels with antagonists like apamin lowers the threshold for LTP induction. This means that weaker stimulation protocols that would not normally induce LTP can become effective in the presence of a KCa2 channel blocker. Blocking these channels can facilitate the induction of synaptic plasticity by shifting the modification threshold to lower frequencies.[5][6] This facilitation is dependent on NMDARs and appears to be a postsynaptic phenomenon.[5][6]

-

Conversion of Short-Term LTP (S-LTP) to Long-Term LTP (L-LTP): The application of KCa2 channel blockers can transform a transient, short-lasting potentiation into a stable, long-lasting one.[1][7]

-

Mechanism of Action: KCa2 channels, particularly the SK2 subtype, are functionally coupled to NMDARs in dendritic spines.[8][9][10][11] Calcium influx through NMDARs activates nearby KCa2 channels, which in turn hyperpolarize the membrane, promoting the magnesium block on the NMDAR and thus creating a negative feedback loop.[3][12] By blocking these channels with UCL 1684, this negative feedback is removed, leading to greater NMDAR activation and a larger calcium influx, thereby promoting LTP.

Involvement in Long-Term Depression (LTD)

While the role of KCa2 channels in LTP is more extensively studied, their involvement in LTD is also significant. Overexpression of SK2 channels has been shown to impair the induction of LTP in a frequency-dependent manner without affecting LTD induction.[13]

Quantitative Data on KCa2 Channel Blockade and Synaptic Plasticity

| Parameter | Compound | Preparation | Effect | Reference |

| LTP Induction | Apamin | Hippocampal Slices (CA1) | A single 100 Hz train that normally induces S-LTP, induces L-LTP when applied 45 min after apamin washout. | [1][7] |

| LTP Magnitude | Apamin | Hippocampal Slices (CA1) | Initial potentiation increased from 177% ± 9% to 249% ± 7% with apamin pre-treatment. | [1] |

| Excitatory Postsynaptic Potential (EPSP) Slope | Apamin | Hippocampal Slices (CA1) | Blocking SK channels with apamin increased the EPSP amplitude by an average of 217 ± 12% in SK2 overexpressing mice, compared to 114 ± 11% in wild-type. | [13] |

| LTP Induction Threshold | Apamin | Hippocampal Slices (CA1) | Shifts the frequency-response function for synaptic modification to lower frequencies. | [6][14] |

| LTD Induction | SK2 Overexpression | Hippocampal Slices (CA1) | No significant effect on LTD induced by 1 Hz stimulation for 20 min. | [13] |

Experimental Protocols

The following provides a general framework for an electrophysiological experiment to study the effect of this compound on LTP in hippocampal slices.

Preparation of Hippocampal Slices

-

Anesthetize and decapitate a young adult rodent (e.g., Wistar rat or C57BL/6 mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Electrophysiological Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to ensure a stable response. The stimulus intensity should be adjusted to elicit a fEPSP amplitude that is 30-40% of the maximum.

LTP Induction and Application of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in aCSF.

-

To test the effect of UCL 1684 on LTP induction, perfuse the slice with the UCL 1684-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

After the induction protocol, continue to record the fEPSP slope at the baseline frequency for at least 60 minutes to assess the magnitude and stability of the potentiation.

-

A control group of slices should be subjected to the same stimulation protocol without the application of UCL 1684.

Data Analysis

-

Measure the slope of the fEPSP for each time point.

-

Normalize the fEPSP slopes to the average baseline value.

-

Compare the degree of potentiation between the control and UCL 1684-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of UCL 1684 on synaptic plasticity.

References

- 1. Metaplastic effect of apamin on LTP and paired-pulse facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendritic small conductance calcium-activated potassium channels activated by action potentials suppress EPSPs and gate spike-timing dependent synaptic plasticity | eLife [elifesciences.org]

- 3. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small conductance Ca2+-activated K+ channels modulate synaptic plasticity and memory encoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding | Journal of Neuroscience [jneurosci.org]

- 7. Metaplastic effect of apamin on LTP and paired-pulse facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-conductance Ca2+-activated K+ channel type 2 (SK2) modulates hippocampal learning, memory, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SK channels: Roles and mechanisms for dendritic excitability and plasticity - James Maylie [grantome.com]

- 10. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]

UCL 1684: A Technical Guide to its Early Development as a Pharmacological Tool

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 1684, a bis-quinolinium cyclophane, emerged from early research as a pioneering non-peptidic, nanomolar antagonist of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2] Its high potency and specificity for this channel class positioned it as a valuable pharmacological tool for investigating the physiological roles of SK channels in a variety of systems, from neuronal excitability to cardiovascular function. This technical guide provides a comprehensive overview of the core data and methodologies from the early research and development of UCL 1684, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing relevant pathways and workflows.

Pharmacological Profile of UCL 1684

Primary Target: Small-Conductance Calcium-Activated Potassium (SK/KCa2) Channels

UCL 1684 is a highly potent blocker of the apamin-sensitive Ca2+-activated K+ channel.[2] Its primary mechanism of action is the inhibition of SK channels, which are critical in regulating neuronal afterhyperpolarization and modulating cellular excitability.

Table 1: Potency of UCL 1684 on SK (KCa2) Channels

| Channel Subtype | Cell Type/Preparation | Assay Type | Potency (IC50 / Ki) | Reference |

| KCa2.1 (hSK1) | HEK 293 cells | Electrophysiology | 762 pM (IC50) | [2][3][4][5] |

| KCa2.2 (rSK2) | HEK 293 cells | Electrophysiology | 364 pM (IC50) | [2][3][4][5] |

| Apamin-sensitive KCa | Rat sympathetic neurons | Electrophysiology | 3 nM (IC50) | [2][4][5] |

| Muscarine-activated outward current | Rat adrenal chromaffin cells | Electrophysiology | 6 nM (IC50) | [6] |

| SK2 | Radioligand binding | Competition binding (125I-Apamin) | 1 nM (Ki) | [7] |

| SK3 | Radioligand binding | Competition binding (125I-Apamin) | 7.7 nM (Ki) | [7] |

Secondary Target: Atrial Sodium Channels (INa)

Subsequent research revealed that UCL 1684 also exhibits a significant, atrial-selective inhibitory effect on sodium channels (INa).[1][8][9] This action contributes to its effectiveness in preventing atrial fibrillation by prolonging the atrial effective refractory period (ERP).[1][8]

Table 2: Effects of UCL 1684 on Cardiac Ion Channels

| Parameter | Preparation | Concentration | Effect | Reference |

| Sodium Channel Current (INa) | Canine atrial myocytes | 0.5 µM | Significant reduction | [8][9] |

| Sodium Channel Current (INa) | Canine ventricular myocytes | 0.5 µM | No significant reduction | [8][9] |

| Effective Refractory Period (ERP) | Canine atria | 0.5 µM | Atrial-selective prolongation | [1][8] |

| Vmax | Canine atria | 0.5 µM | Reduction | [8][9] |

| Diastolic Threshold of Excitation (DTE) | Canine atria | 0.5 µM | Increase | [8][9] |

| Action Potential Duration (APD) | Canine atria and ventricles | 0.5 µM | No significant alteration | [8] |

Off-Target Activity: Muscarinic Acetylcholine Receptors

Further characterization identified UCL 1684 as an antagonist of muscarinic acetylcholine receptors (mACHRs), particularly the M1, M3, and M5 subtypes.[7] This off-target activity is an important consideration when using UCL 1684 as a selective SK channel blocker.

Table 3: Off-Target Effects of UCL 1684 on Muscarinic Receptors

| Receptor Subtype | Cell Type | Assay Type | Potency (IC50 / pKi) | Reference |

| M1 | CHO cells | Calcium release assay | 0.12 µM (IC50) | [7] |

| M3 | CHO cells | Calcium release assay | 1.5 µM (IC50) | [7] |

| M5 | CHO cells | Calcium release assay | 0.52 µM (IC50) | [7] |

| M3 | CHO cells | Competition binding ([3H]-N-methyl-scopolamine) | 6.04 (pKi) | [7] |

Experimental Protocols

Electrophysiological Recording of SK Channel Activity

Objective: To determine the inhibitory potency of UCL 1684 on SK channel currents.

Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing specific human or rat SK channel subtypes (e.g., hSK1, rSK2).[3]

-

Cultured rat sympathetic or adrenal chromaffin neurons.[2][6]

Methodology (Whole-Cell Patch-Clamp):

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

SK channel currents are elicited by depolarizing voltage steps or by application of a calcium ionophore in the presence of extracellular calcium.

-

UCL 1684 is applied to the bath solution at varying concentrations.

-

The inhibition of the SK channel-mediated outward current is measured at each concentration.

-

Concentration-response curves are generated to calculate the IC50 value.

Cardiac Electrophysiology in Perfused Wedge Preparations

Objective: To assess the effects of UCL 1684 on atrial and ventricular electrophysiological parameters.

Preparation:

-

Isolated, coronary-perfused atrial and ventricular wedge preparations from canine hearts.[8]

Methodology:

-

Preparations are equilibrated in Tyrode's solution for 30 minutes.[8]

-

Transmembrane action potentials are recorded using microelectrodes.

-

A pseudo-electrocardiogram (ECG) is recorded from the bathing solution.[8]

-

Baseline electrophysiological parameters are recorded, including action potential duration (APD), effective refractory period (ERP), maximum upstroke velocity (Vmax), and diastolic threshold of excitation (DTE).[8]

-

UCL 1684 (0.5 µM) is added to the perfusion solution, and recordings are taken for over an hour.[8]

-

The anti-arrhythmic effects are evaluated in an acetylcholine-mediated atrial fibrillation model.[8]

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity of UCL 1684 for muscarinic acetylcholine receptors.

Preparation:

-

Chinese Hamster Ovary (CHO) cells expressing the M3 muscarinic receptor.[7]

Methodology:

-

Cell membranes are incubated with a constant concentration of the radiolabeled muscarinic antagonist [3H]-N-methyl-scopolamine.

-

Increasing concentrations of UCL 1684 are added to compete for binding to the M3 receptors.

-

The amount of bound radioligand is measured after separation of bound and free ligand.

-

The Ki value for UCL 1684 is calculated from the IC50 of the competition curve.

Visualizations

Caption: Mechanism of UCL 1684 action on SK channels.

Caption: Experimental workflow for characterizing UCL 1684.

Caption: Target profile and resulting effects of UCL 1684.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCL 1684 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 5. bio-techne.com [bio-techne.com]

- 6. UCL 1684: a potent blocker of Ca2+ -activated K+ channels in rat adrenal chromaffin cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors [frontiersin.org]

- 8. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond SK Channels: An In-depth Technical Guide to the Cellular Targets of UCL 1684 Dibromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

UCL 1684 dibromide, a bis-quinolinium cyclophane, is widely recognized as a potent, non-peptidic antagonist of small-conductance calcium-activated potassium (SK) channels.[1][2][3][4] Its high affinity for SK channels has made it an invaluable tool for dissecting their physiological roles. However, a growing body of evidence reveals that UCL 1684 possesses a broader pharmacological profile, with significant activity at other cellular targets. This guide provides a comprehensive overview of the known cellular targets of UCL 1684 beyond SK channels, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid researchers in interpreting their findings and advancing drug development efforts.

Quantitative Data Summary

The following tables summarize the inhibitory activities of UCL 1684 at its primary SK channel targets and its identified off-targets. This allows for a direct comparison of its potency across different cellular proteins.

Table 1: Inhibitory Activity of UCL 1684 on SK (KCa2) Channels

| Channel Subtype | Species | Preparation | Assay Method | Potency (IC₅₀/Kᵢ) | Reference |

| KCa2.1 (SK1) | Human | HEK 293 cells | Whole-cell patch clamp | IC₅₀: 762 pM | [4] |

| KCa2.2 (SK2) | Rat | HEK 293 cells | Whole-cell patch clamp | IC₅₀: 364 pM | [4] |

| KCa2.2 (SK2) | Rat | Radioligand competition (¹²⁵I-Apamin) | Kᵢ: 1 nM | [1] | |

| KCa2.3 (SK3) | Rat | Radioligand competition (¹²⁵I-Apamin) | Kᵢ: 7.7 nM | [1] | |

| Apamin-sensitive K⁺ current | Rat | Sympathetic neurons | Electrophysiology | IC₅₀: 3 nM | |

| Muscarine-activated K⁺ current | Rat | Adrenal chromaffin cells | Electrophysiology | IC₅₀: 6 nM | [3] |

Table 2: Off-Target Inhibitory Activity of UCL 1684

| Target | Subtype | Species | Preparation | Assay Method | Potency (IC₅₀/Kᵢ/Kₑ) | Reference |

| Muscarinic Acetylcholine Receptor | M1 | Transfected CHO cells | Calcium mobilization | IC₅₀: 0.12 µM | [1] | |

| Muscarinic Acetylcholine Receptor | M3 | Transfected CHO cells | Calcium mobilization | IC₅₀: 1.5 µM | [1] | |

| Muscarinic Acetylcholine Receptor | M3 | Radioligand competition | Kᵢ: 909 nM | [1] | ||

| Muscarinic Acetylcholine Receptor | M3 | Schild analysis (calcium release) | Kₑ: 155 nM | [1] | ||

| Muscarinic Acetylcholine Receptor | M5 | Transfected CHO cells | Calcium mobilization | IC₅₀: 0.52 µM | [1] | |